4-Nitrobenzoyl-glycyl-glycine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

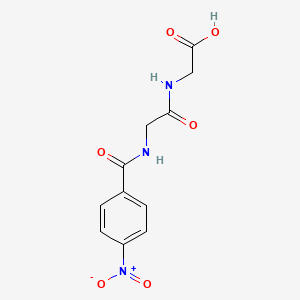

Structure

3D Structure

Properties

IUPAC Name |

2-[[2-[(4-nitrobenzoyl)amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O6/c15-9(12-6-10(16)17)5-13-11(18)7-1-3-8(4-2-7)14(19)20/h1-4H,5-6H2,(H,12,15)(H,13,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQJHGFSTRONKLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCC(=O)NCC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343714 | |

| Record name | 4-Nitrobenzoylglycylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78196-53-9 | |

| Record name | 4-Nitrobenzoylglycylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Nitrobenzoyl-glycyl-glycine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of 4-Nitrobenzoyl-glycyl-glycine. The information is compiled for use in research, synthesis, and drug development applications. All quantitative data is presented in structured tables for clarity and comparative analysis. Methodologies for key experimental procedures are also detailed.

Core Chemical and Physical Properties

This compound is a derivative of the dipeptide glycylglycine, characterized by the presence of a 4-nitrobenzoyl group attached to the N-terminus.[1] This modification imparts specific chemical characteristics useful in various biochemical and pharmaceutical applications. It is primarily utilized as a versatile building block in the synthesis of more complex pharmaceuticals and bioactive compounds.[1]

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| Chemical Name | This compound |

| IUPAC Name | 2-[[2-[(4-nitrobenzoyl)amino]acetyl]amino]acetic acid |

| Synonyms | p-Nitrobenzoyl glycyl glycine, N-[N-(p-Nitrobenzoyl)glycyl]glycine, (p-Nitrobenzoyl)Gly-Gly-OH |

| CAS Number | 78196-53-9[1] |

| Molecular Formula | C₁₁H₁₁N₃O₆[1] |

| Molecular Weight | 281.22 g/mol [1] |

Table 2: Physicochemical Data

| Property | Value |

|---|---|

| Appearance | White to light yellow powder/crystal[1] |

| Melting Point | 218 °C[1] |

| Boiling Point | 694.1 °C at 760 mmHg (Predicted) |

| Density | 1.466 g/cm³ (Predicted) |

| pKa | 3.27 ± 0.10 (Predicted) |

| Flash Point | 373.6 °C (Predicted) |

| Solubility | No specific data available. Expected to have some solubility in polar organic solvents. |

Synthesis and Analysis Protocols

The synthesis of this compound is typically achieved via the acylation of the dipeptide glycylglycine. The Schotten-Baumann reaction is a well-established method for this type of transformation.[2][3]

This protocol describes a general procedure for the N-acylation of glycylglycine with 4-nitrobenzoyl chloride.

Materials:

-

Glycylglycine (CAS: 556-50-3)

-

4-Nitrobenzoyl chloride (CAS: 122-04-3)

-

Sodium hydroxide (NaOH) or other suitable base (e.g., Pyridine)[2]

-

Dichloromethane (DCM) or other suitable organic solvent

-

Water (H₂O)

-

Hydrochloric acid (HCl) for acidification

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve glycylglycine in an aqueous solution of sodium hydroxide (typically 1-2 M) in a flask, and cool the solution in an ice bath. The base serves to deprotonate the N-terminal amino group of the dipeptide, making it nucleophilic.[2]

-

Acyl Chloride Addition: In a separate flask, dissolve 4-nitrobenzoyl chloride in an immiscible organic solvent like dichloromethane.[3]

-

Reaction: Add the solution of 4-nitrobenzoyl chloride dropwise to the cooled, stirring glycylglycine solution. The reaction is biphasic, occurring at the interface of the aqueous and organic layers. The base in the aqueous phase neutralizes the HCl byproduct that is generated, driving the reaction to completion.[3]

-

Reaction Monitoring: Allow the mixture to stir vigorously for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. The aqueous layer can be washed with additional organic solvent to extract any remaining product.

-

Acidification: Cool the aqueous layer in an ice bath and acidify it with dilute hydrochloric acid to a pH of approximately 2-3. This protonates the carboxylic acid group, causing the product, this compound, to precipitate out of the solution.

-

Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Drying: Dry the purified product under vacuum to yield the final compound.

While specific, validated analytical methods for this compound are not widely published, standard techniques for peptide and small molecule analysis are applicable.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method using a C18 column with a gradient elution of water and acetonitrile (both containing 0.1% trifluoroacetic acid or formic acid) would be suitable for assessing purity. Detection can be achieved using a UV detector, likely at a wavelength around 254 nm due to the nitroaromatic chromophore.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would be effective for confirming the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 282.07.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy in a suitable deuterated solvent (like DMSO-d₆) would be used to confirm the chemical structure. While specific spectral data for this compound is not available, expected ¹H NMR signals would include peaks for the aromatic protons of the nitrobenzoyl group (typically in the δ 7-8.5 ppm region) and signals for the α-protons of the two glycine residues.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis would show characteristic absorption bands for the amide C=O stretching, the carboxylic acid C=O and O-H stretching, and the N-O stretching of the nitro group.

Biological Activity and Metabolism

Specific biological activities or signaling pathways directly involving this compound have not been extensively documented in the available literature. Its primary role is as an intermediate in chemical synthesis.[1] However, N-acyl amino acids as a class are recognized as endogenous signaling molecules.[4] Furthermore, modifications to the benzoyl ring, such as the inclusion of an electron-withdrawing nitro group, have been shown in related benzoyl glycine derivatives to enhance antibacterial activity.[5]

No specific metabolic studies on this compound were found. However, the metabolism of nitroaromatic compounds, in general, has been studied. The nitro group is susceptible to bioreduction, a process that can be central to the compound's mechanism of action or toxicity.[6] This reduction can occur via single-electron or two-electron pathways, often catalyzed by nitroreductase enzymes found in various organisms, including anaerobic gut bacteria.[6][7] The reduction can lead to the formation of nitroso and hydroxylamine intermediates, which can be further reduced to the corresponding amine.[8] These reactive intermediates can be involved in the compound's biological effects.

Visualizations: Workflows and Logical Relationships

The following diagram illustrates the key steps in the synthesis of this compound using the Schotten-Baumann reaction.

References

- 1. lookchem.com [lookchem.com]

- 2. byjus.com [byjus.com]

- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 4. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes [mdpi.com]

- 5. Synthesis of Benzoyl glycine and Anti-bacterial screening - Int J Pharm Chem Anal [ijpca.org]

- 6. scielo.br [scielo.br]

- 7. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Enigmatic Mechanism of 4-Nitrobenzoyl-glycyl-glycine: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrobenzoyl-glycyl-glycine is a chemical compound that, despite its availability from various chemical suppliers for research purposes, remains largely uncharacterized in publicly accessible scientific literature regarding its specific mechanism of action. This technical overview aims to consolidate the currently available information on this molecule. However, it is critical to note at the outset that a detailed, in-depth understanding of its biological activity, including specific molecular targets, signaling pathways, and quantitative efficacy, is not yet established in published research.

The compound's structure, featuring a 4-nitrobenzoyl group attached to a glycyl-glycine dipeptide backbone, suggests potential biological activity. The 4-nitrobenzoyl moiety is a common feature in various pharmacologically active molecules, often influencing their electronic properties and interaction with biological targets. The glycyl-glycine portion provides a peptide-like scaffold, potentially facilitating interactions with enzymes or transporters that recognize dipeptides.

General Information and Postulated Activities

Information from chemical suppliers indicates that this compound is utilized as a building block in the synthesis of pharmaceuticals and other bioactive compounds.[1] Its potential for biological activity is frequently mentioned, though specific applications or validated mechanisms are not provided.[2]

General statements from suppliers suggest that the nitro group and the amide linkages are key functional groups that may contribute to its reactivity and interactions within biological systems.[2][3] For instance, the electron-withdrawing nature of the 4-nitrobenzoyl group could play a role in its binding affinity to molecular targets.[3]

Some research on related benzoyl glycine derivatives has pointed towards potential antibacterial properties, where modifications to the benzoyl ring, such as the inclusion of electron-withdrawing groups like a nitro group, have been shown to enhance antimicrobial activity against both Gram-positive and Gram-negative bacteria.[4] However, specific studies confirming this activity for this compound are not available.

Limitations in Current Knowledge

A comprehensive search of scientific databases and literature reveals a significant gap in the understanding of this compound's mechanism of action. There is a lack of published studies detailing:

-

Specific Molecular Targets: The enzymes, receptors, or other biomolecules with which this compound interacts remain unidentified.

-

Signaling Pathways: There is no information on the cellular signaling cascades that may be modulated by this compound.

-

Quantitative Data: Crucial metrics for drug development, such as IC50 or K_i_ values, have not been reported.

-

Experimental Protocols: Detailed methodologies for assessing the biological activity of this specific compound are not available in the literature.

Due to this absence of specific data, the creation of quantitative data tables and detailed signaling pathway diagrams, as requested, is not feasible at this time.

Potential Areas of Investigation

Given the chemical structure of this compound, several avenues for future research could be explored to elucidate its mechanism of action:

-

Enzyme Inhibition Assays: Screening against various proteases or peptidases could be a starting point, given its dipeptide structure.

-

Antimicrobial Screening: Building on the findings for related compounds, its activity against a panel of pathogenic bacteria and fungi could be systematically evaluated.

-

Cellular Assays: Investigating its effects on various cell lines could uncover potential cytotoxic, anti-inflammatory, or other cellular activities.

Conclusion

References

- 1. Cas 78196-53-9,this compound | lookchem [lookchem.com]

- 2. CAS 2645-07-0: N-4-nitrobenzoylglycine | CymitQuimica [cymitquimica.com]

- 3. Buy N-tert-Butyl-N-(4-nitrobenzoyl)glycine (EVT-12695158) | 143159-79-9 [evitachem.com]

- 4. Synthesis of Benzoyl glycine and Anti-bacterial screening - Int J Pharm Chem Anal [ijpca.org]

4-Nitrobenzoyl-glycyl-glycine: A Technical Overview of its Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrobenzoyl-glycyl-glycine is a chemical compound with the molecular formula C₁₁H₁₁N₃O₆.[1] It is characterized by a 4-nitrobenzoyl group attached to a diglycine peptide backbone. This structure makes it a subject of interest in various biochemical and analytical applications. While broadly categorized as a versatile building block for the synthesis of pharmaceuticals and a tool in biochemical research, its most explicitly detailed application in the scientific literature is as a control molecule in the development of highly sensitive analytical systems.[1] This guide provides a technical overview of the known uses of this compound, with a focus on its application in the development of a surface plasmon resonance (SPR) sensor for the detection of 2,4,6-trinitrotoluene (TNT).

Core Application: A Negative Control in TNT Biosensor Development

A significant application of this compound is in the field of analytical chemistry, specifically as a negative control in the development of a peptide-based surface plasmon resonance (SPR) sensor for the detection of the explosive 2,4,6-trinitrotoluene (TNT).[1] In this context, this compound serves as a crucial tool to demonstrate the specificity of the sensor for its target analyte, TNT.

The rationale for its use lies in its structural similarity to TNT, possessing a nitroaromatic group, which allows researchers to challenge the selectivity of the TNT-binding peptide immobilized on the sensor surface. The expected and observed outcome is a minimal or negligible binding response of the sensor to this compound, thus confirming that the sensor's recognition element is highly specific to the molecular structure of TNT.[1]

Quantitative Data: Surface Plasmon Resonance (SPR) Response

The following table summarizes the comparative SPR response of a peptide-based sensor to TNT and various TNT analogues, including this compound. The data is extracted from studies on the development of a TNT-specific biosensor.

| Analyte | Concentration (ppm) | SPR Response (Resonance Units - RU) | Reference |

| This compound | 4.0 | ~5 | [1] |

| This compound | 501.5 | ~10 | [1] |

| 2,4,6-Trinitrotoluene (TNT) | 4.0 | ~25 | [1] |

| 2,4,6-Trinitrotoluene (TNT) | 501.5 | ~120 | [1] |

| 2,4-Dinitrophenyl glycine (DNP-glycine) | 4.0 | ~5 | [1] |

| 2,4-Dinitrophenyl glycine (DNP-glycine) | 501.5 | ~12 | [1] |

| 2,4-Dinitrotoluene (2,4-DNT) | 4.0 | ~6 | [1] |

| 2,4-Dinitrotoluene (2,4-DNT) | 501.5 | ~15 | [1] |

| 2,6-Dinitrotoluene (2,6-DNT) | 4.0 | ~5 | [1] |

| 2,6-Dinitrotoluene (2,6-DNT) | 501.5 | ~11 | [1] |

| Research and Development Explosive (RDX) | 4.0 | ~4 | [1] |

| Research and Development Explosive (RDX) | 501.5 | ~8 | [1] |

Experimental Protocols

The following is a detailed methodology for the use of this compound as a negative control in a surface plasmon resonance (SPR) based TNT detection assay.

Objective: To assess the selectivity of a TNT-binding peptide immobilized on an SPR sensor chip.

Materials:

-

SPR instrument

-

SPR sensor chip (e.g., gold-coated)

-

TNT-binding peptide (e.g., TNTHCDR3)

-

This compound

-

2,4,6-Trinitrotoluene (TNT)

-

Other TNT analogues (e.g., DNP-glycine, 2,4-DNT, 2,6-DNT, RDX)

-

Immobilization reagents (e.g., 3-aminopropyltriethoxysilane (APTES), N-γ-maleimidobutyryl-oxysuccinimide ester (GMBS))

-

Running buffer (e.g., Phosphate-buffered saline (PBS) with 0.05% Tween 20)

-

Regeneration solution (e.g., 5 mM NaOH)

Procedure:

-

Sensor Chip Functionalization:

-

Clean the gold surface of the SPR sensor chip.

-

Treat the surface with APTES to introduce amine groups.

-

React the amine-functionalized surface with the bifunctional crosslinker GMBS to introduce maleimide groups.

-

Immobilize the thiol-modified TNT-binding peptide onto the maleimide-functionalized surface.

-

-

SPR Analysis:

-

Equilibrate the sensor chip with running buffer until a stable baseline is achieved.

-

Prepare solutions of this compound, TNT, and other analogues in the running buffer at various concentrations (e.g., 4.0 ppm and 501.5 ppm).

-

Inject the analyte solutions over the sensor surface for a defined association time, followed by a dissociation phase with running buffer.

-

Record the SPR sensorgram, which plots the change in resonance units (RU) over time.

-

After each analyte injection, regenerate the sensor surface by injecting the regeneration solution to remove the bound analyte.

-

-

Data Analysis:

-

Measure the change in RU at a specific time point during the association phase for each analyte.

-

Compare the RU values obtained for this compound and other analogues with the response to TNT. A significantly lower response for the analogues indicates high selectivity of the sensor for TNT.

-

Visualizations

Caption: Workflow for assessing TNT sensor selectivity using this compound.

References

Unveiling 4-Nitrobenzoyl-glycyl-glycine: A Deep Dive into its Discovery and Scientific History

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrobenzoyl-glycyl-glycine is a nitro-aromatic peptide derivative that has found utility as a chemical intermediate and a substrate in biochemical assays. While its initial discovery is not prominently documented in easily accessible historical records, its synthesis and characterization are rooted in established organic chemistry principles. This technical guide provides a comprehensive overview of the available information on this compound, focusing on its synthesis, chemical properties, and potential applications, particularly as an enzyme substrate. The guide adheres to a structured format, presenting quantitative data in tables and illustrating relevant chemical processes with detailed diagrams.

Introduction

This compound, with the chemical formula C₁₁H₁₁N₃O₆, is a dipeptide of glycine acylated at the N-terminus with a 4-nitrobenzoyl group. The presence of the nitro group, an electron-withdrawing moiety, on the benzoyl ring influences the chemical reactivity of the molecule, particularly at the amide bonds. This characteristic has made it a subject of interest in the study of enzyme kinetics, where the cleavage of the peptide bond can be monitored spectrophotometrically. This guide aims to consolidate the available scientific and technical information regarding this compound, providing a valuable resource for researchers in chemistry and biochemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 78196-53-9 | [1] |

| Molecular Formula | C₁₁H₁₁N₃O₆ | [1] |

| Molecular Weight | 281.22 g/mol | [1] |

| Melting Point | 218 °C | [1] |

| Boiling Point | 694.1 °C at 760 mmHg | [1] |

| Density | 1.466 g/cm³ | [1] |

| Flash Point | 373.6 °C | [1] |

Table 1: Physicochemical Properties of this compound

Synthesis

While a specific seminal publication detailing the first synthesis of this compound is not readily apparent in the searched literature, its preparation can be reliably achieved through the well-established Schotten-Baumann reaction. This method involves the acylation of the free amino group of glycyl-glycine with 4-nitrobenzoyl chloride in the presence of a base.

Experimental Protocol: Schotten-Baumann Synthesis of this compound

This protocol is a generalized procedure based on the principles of the Schotten-Baumann reaction.

Materials:

-

Glycyl-glycine

-

4-Nitrobenzoyl chloride

-

Sodium hydroxide (NaOH) or other suitable base

-

Dichloromethane or other suitable organic solvent

-

Hydrochloric acid (HCl) for acidification

-

Distilled water

-

Standard laboratory glassware and equipment (e.g., round-bottom flask, dropping funnel, magnetic stirrer, pH meter, filtration apparatus)

Procedure:

-

Dissolution of Glycyl-glycine: Dissolve a known molar equivalent of glycyl-glycine in an aqueous solution of a suitable base, such as 1 M sodium hydroxide, in a round-bottom flask. The base serves to deprotonate the amino group of glycyl-glycine, making it a more potent nucleophile.

-

Preparation of Acylating Agent: Dissolve a slight molar excess of 4-nitrobenzoyl chloride in an immiscible organic solvent like dichloromethane.

-

Reaction: Cool the aqueous solution of glycyl-glycine in an ice bath. While vigorously stirring, add the solution of 4-nitrobenzoyl chloride dropwise from a dropping funnel. Maintain the pH of the aqueous layer in the alkaline range (pH 9-11) by the concurrent addition of a base solution. The reaction is typically allowed to proceed for 1-2 hours at low temperature.

-

Work-up: After the reaction is complete, separate the aqueous and organic layers. Wash the aqueous layer with the organic solvent to remove any unreacted 4-nitrobenzoyl chloride.

-

Precipitation: Cool the aqueous layer in an ice bath and acidify it with dilute hydrochloric acid to a pH of approximately 2-3. The desired product, this compound, will precipitate out of the solution as it is less soluble in acidic aqueous media.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold distilled water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

-

Characterization: The identity and purity of the synthesized this compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point of the purified product should also be determined and compared with the literature value.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Potential Application as an Enzyme Substrate

The 4-nitrobenzoyl moiety provides a chromophore that is useful for spectrophotometric monitoring of enzymatic reactions. Cleavage of the peptide bond by a peptidase would lead to the formation of 4-nitrobenzoic acid and glycyl-glycine. The change in the electronic environment of the nitrobenzoyl group upon hydrolysis can result in a change in absorbance, allowing for a continuous assay of enzyme activity.

Hypothetical Enzymatic Cleavage Pathway

Carboxypeptidases are a class of enzymes that cleave the C-terminal peptide bond. While specific kinetic data for the hydrolysis of this compound by a particular carboxypeptidase was not found in the searched literature, the general mechanism of action of carboxypeptidase A can be illustrated.

Caption: Hypothetical cleavage of this compound by Carboxypeptidase A.

Proposed Experimental Protocol: Carboxypeptidase Activity Assay

This is a generalized protocol for assaying carboxypeptidase activity using this compound as a substrate.

Materials:

-

This compound

-

Purified Carboxypeptidase A

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Spectrophotometer capable of measuring absorbance in the UV range

-

Cuvettes

Procedure:

-

Substrate Solution Preparation: Prepare a stock solution of this compound in the assay buffer. The final concentration in the assay will need to be optimized and should ideally be around the Michaelis constant (Km) of the enzyme for this substrate.

-

Enzyme Solution Preparation: Prepare a stock solution of Carboxypeptidase A in the assay buffer. The concentration should be such that a linear rate of reaction is observed over a reasonable time course.

-

Assay Setup: In a cuvette, combine the assay buffer and the substrate solution. Allow the mixture to equilibrate to the desired temperature (e.g., 37 °C) in the spectrophotometer.

-

Reaction Initiation: Initiate the reaction by adding a small volume of the enzyme solution to the cuvette. Mix quickly and start monitoring the change in absorbance at a predetermined wavelength. The optimal wavelength for monitoring the reaction would need to be determined experimentally by scanning the absorbance spectra of the substrate and the products.

-

Data Acquisition: Record the absorbance at regular time intervals. The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

-

Data Analysis: Convert the rate of change in absorbance to the rate of product formation using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of the product (4-nitrobenzoic acid) at the measured wavelength. Kinetic parameters such as Km and Vmax can be determined by measuring the initial rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

Conclusion

This compound is a readily synthesizable dipeptide derivative with potential utility in biochemical research, particularly as a chromogenic substrate for peptidases. While its historical discovery is not well-documented, its chemical synthesis is straightforward using established methodologies like the Schotten-Baumann reaction. This guide provides a foundational understanding of its properties, a detailed protocol for its synthesis, and a proposed framework for its application in enzymatic assays. Further research would be beneficial to establish a comprehensive profile of its interactions with various enzymes and to explore its potential in other areas of drug discovery and development. A recent study has also highlighted its use in the development of a sensor for the detection of 2,4,6-trinitrotoluene (TNT), indicating its potential in materials science and analytical chemistry.[2]

References

The Enigmatic Biological Profile of p-Nitrobenzoyl Glycyl Glycine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Nitrobenzoyl glycyl glycine, a derivative of the simple dipeptide glycylglycine, presents a compelling subject for investigation in the realms of biochemistry and pharmacology. While specific, in-depth studies on this particular molecule are not extensively documented in publicly available literature, its structural components—a p-nitrobenzoyl group and a glycyl-glycine backbone—suggest a range of potential biological activities. This technical guide synthesizes available data on related compounds to provide a foundational understanding of its likely enzymatic interactions and potential as an antimicrobial agent. The information herein is intended to serve as a robust starting point for researchers aiming to elucidate the precise biological functions of p-Nitrobenzoyl glycyl glycine.

Potential Biological Activities

The biological activity of p-Nitrobenzoyl glycyl glycine can be inferred from the activities of its constituent moieties: the p-nitrobenzoyl group and the glycyl-glycine dipeptide.

Antimicrobial Activity

The presence of a nitro group, an electron-withdrawing substituent, on the benzoyl ring is a key indicator of potential antimicrobial properties. It has been demonstrated that structural alterations to the benzoyl ring of benzoyl glycine derivatives, particularly the addition of electron-withdrawing groups like nitro, halogen, and chloro groups, can significantly enhance antibacterial activity.[1][2][3] These derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, including common pathogens like Staphylococcus aureus and Escherichia coli.[1][2][3]

The proposed mechanism for nitroaromatic compounds involves their reduction by bacterial nitroreductases to form toxic intermediates, such as nitroso and superoxide species.[4][5] These reactive species can then covalently bind to cellular macromolecules like DNA, leading to nuclear damage and ultimately, cell death.[4]

Enzyme Interaction

The glycyl-glycine backbone of the molecule suggests its potential to interact with various peptidases. Glycyl-glycine itself is known to be an inhibitor of certain enzymes, such as urocanase. It is also a fundamental building block of peptides and proteins, making it a recognizable motif for many enzymes involved in protein metabolism. Therefore, p-Nitrobenzoyl glycyl glycine could act as a substrate or an inhibitor for proteases like carboxypeptidases and aminopeptidases. For instance, N-acylglycine esters are known substrates for carboxypeptidase A.[6]

Quantitative Data (Based on Related Compounds)

| Compound/Derivative Class | Organism(s) | Activity Metric | Value Range | Reference(s) |

| Benzoyl glycine derivatives (with electron-withdrawing groups) | Staphylococcus aureus, Escherichia coli | Minimum Inhibitory Concentration (MIC) | Not specified, but noted to have significant activity | [1][2][3] |

| Alanine- and glycine-derived Quaternary Ammonium Salts (QASs) | Rhodotorula rubra, Saccharomyces cerevisiae | Minimum Inhibitory Concentration (MIC) | As low as 2.5 µmol/L for an alanine derivative | [7] |

Note: The above table is intended to be illustrative. Researchers should determine the specific activity of p-Nitrobenzoyl glycyl glycine through direct experimentation.

Experimental Protocols

The following are detailed methodologies for key experiments that would be relevant for characterizing the biological activity of p-Nitrobenzoyl glycyl glycine.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from standard methods used for assessing the antibacterial activity of benzoyl glycine derivatives.[1][2][3]

Objective: To determine the lowest concentration of p-Nitrobenzoyl glycyl glycine that inhibits the visible growth of a microorganism.

Materials:

-

p-Nitrobenzoyl glycyl glycine

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of p-Nitrobenzoyl glycyl glycine in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

-

Bacterial Inoculum Preparation: Culture the bacterial strains overnight in MHB. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.

-

Serial Dilutions: Perform a two-fold serial dilution of the p-Nitrobenzoyl glycyl glycine stock solution in the 96-well plate using MHB to achieve a range of concentrations.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity is observed. This can be confirmed by measuring the optical density at 600 nm.

Carboxypeptidase A Inhibition Assay

This protocol is based on assays for N-acylglycine ester hydrolysis by carboxypeptidase A.[6]

Objective: To determine if p-Nitrobenzoyl glycyl glycine can act as an inhibitor of carboxypeptidase A.

Materials:

-

p-Nitrobenzoyl glycyl glycine

-

Bovine pancreatic carboxypeptidase A

-

Substrate: Hippuryl-L-phenylalanine

-

Tris-HCl buffer (pH 7.5)

-

Spectrophotometer

Procedure:

-

Enzyme and Substrate Solutions: Prepare stock solutions of carboxypeptidase A and hippuryl-L-phenylalanine in Tris-HCl buffer.

-

Inhibitor Solutions: Prepare various concentrations of p-Nitrobenzoyl glycyl glycine in the same buffer.

-

Assay Reaction: In a cuvette, mix the carboxypeptidase A solution with the desired concentration of the inhibitor. Allow to pre-incubate for a short period.

-

Initiate Reaction: Add the substrate to the cuvette to start the reaction.

-

Monitor Hydrolysis: Monitor the increase in absorbance at 254 nm, which corresponds to the hydrolysis of the peptide bond in hippuryl-L-phenylalanine.

-

Data Analysis: Calculate the initial reaction velocities at different inhibitor concentrations. Determine the mode of inhibition and the inhibition constant (Ki) by plotting the data using Lineweaver-Burk or Dixon plots.

Signaling Pathways and Mechanisms of Action

Proposed Antibacterial Mechanism of Action

The likely antibacterial mechanism of p-Nitrobenzoyl glycyl glycine is through the reductive activation of its nitro group by bacterial nitroreductases. This pathway is common to many nitroaromatic antimicrobial agents.

References

- 1. ijpca.org [ijpca.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Benzoyl glycine and Anti-bacterial screening - Int J Pharm Chem Anal [ijpca.org]

- 4. Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Substrate inhibition in the hydrolysis of N-acylglycine esters by carboxypeptidase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biological activity of glycine and alanine derivatives of quaternary ammonium salts (QASs) against micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Profile of N-[N-(p-Nitrobenzoyl)glycyl]glycine

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information regarding the solubility profile of N-[N-(p-Nitrobenzoyl)glycyl]glycine. Due to the limited publicly available quantitative data for this specific compound, this document also furnishes generalized experimental protocols for determining aqueous solubility, which are broadly applicable in a research and drug development context.

Physicochemical Properties

N-[N-(p-Nitrobenzoyl)glycyl]glycine (CAS 78196-53-9) is a derivative of the dipeptide glycylglycine.[1] A summary of its known physicochemical properties is presented below. The lack of comprehensive solubility data is a notable gap in the publicly accessible information for this compound.[1]

| Property | Value | Source |

| CAS Number | 78196-53-9 | [1] |

| Molecular Formula | C₁₁H₁₁N₃O₆ | [1] |

| Molecular Weight | 281.22 g/mol | [1] |

| Melting Point | 218 °C | [1] |

| Boiling Point | 694.1 °C at 760 mmHg (Predicted) | [1][2] |

| Density | 1.466 g/cm³ (Predicted) | [1] |

| pKa | 3.27 (Predicted) | [2] |

| Appearance | Powder to crystal, White to Light yellow | [2] |

| Solubility | Not Available | [1] |

Synthesis Pathway

While detailed solubility data is scarce, understanding the synthesis of N-[N-(p-Nitrobenzoyl)glycyl]glycine provides context for its chemical nature. The logical synthesis pathway involves the acylation of glycylglycine with p-nitrobenzoyl chloride.

Solubility Profile: An Overview

A thorough search of scientific literature and chemical databases reveals a lack of specific, quantitative solubility data for N-[N-(p-Nitrobenzoyl)glycyl]glycine. Chemical supplier datasheets explicitly state "Solubility: N/A", indicating that this has not been extensively characterized or the data is not publicly disclosed.[1] The predicted pKa of 3.27 suggests that its solubility would be pH-dependent, likely increasing in more basic conditions due to the deprotonation of the carboxylic acid group.[2] However, without experimental data, this remains a theoretical consideration.

Given the absence of a detailed solubility profile, the following sections outline standardized experimental protocols that can be employed to determine the kinetic and thermodynamic solubility of this compound.

Generalized Experimental Protocols for Solubility Determination

The following are generalized methodologies for determining the aqueous solubility of a compound such as N-[N-(p-Nitrobenzoyl)glycyl]glycine. These protocols are based on standard practices in the pharmaceutical and chemical industries.[3][4]

The overall workflow for determining solubility is depicted below.

Kinetic solubility is often used in early-stage drug discovery for high-throughput screening. It measures the solubility of a compound when it is rapidly introduced into an aqueous buffer from a concentrated organic stock solution (typically DMSO).[5]

Methodology:

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of N-[N-(p-Nitrobenzoyl)glycyl]glycine (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).

-

Assay Plate Preparation: Using a liquid handler, dispense the DMSO stock solution into a 96-well microplate. Perform a serial dilution in DMSO to create a range of concentrations.

-

Addition of Aqueous Buffer: Add an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) to each well. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

Incubation: Shake the plate at room temperature for a defined period, typically 1 to 2 hours.[5]

-

Detection and Quantification:

-

Nephelometry: Measure the amount of light scattered by any precipitate formed in each well. The concentration at which a significant increase in light scattering is observed is the kinetic solubility limit.

-

Direct UV/LC-MS Analysis: After incubation, filter the solutions to remove any precipitate. The concentration of the dissolved compound in the filtrate is then determined by UV-Vis spectroscopy or LC-MS, by comparing the readings to a standard curve.[6]

-

Thermodynamic, or equilibrium, solubility is the concentration of a compound in a saturated solution when equilibrium has been reached between the dissolved and undissolved states. This is a more accurate representation of a compound's true solubility.[4]

Methodology:

-

Sample Preparation: Add an excess amount of solid N-[N-(p-Nitrobenzoyl)glycyl]glycine to a series of vials containing the desired aqueous buffer (e.g., PBS at various pH values, or simulated gastric and intestinal fluids).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period to ensure equilibrium is reached. This is typically done using a shake-flask method for 24 to 48 hours.[3]

-

Separation of Solid and Liquid Phases: After equilibration, separate the undissolved solid from the solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.45 µm PVDF).

-

Quantification: Analyze the concentration of the compound in the clear supernatant/filtrate. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and reliable method for quantification. A calibration curve prepared from known concentrations of the compound is used to determine the solubility.[7]

Conclusion

While N-[N-(p-Nitrobenzoyl)glycyl]glycine possesses defined physical properties such as a high melting point, its solubility profile remains uncharacterized in the public domain. This guide provides the known physicochemical data and outlines standardized, robust methodologies for the experimental determination of both its kinetic and thermodynamic solubility. The successful execution of these protocols would provide critical data for researchers and drug development professionals working with this compound, enabling a more thorough understanding of its behavior in aqueous environments and its potential for further development.

References

- 1. lookchem.com [lookchem.com]

- 2. 4-NITROBENZOYL-GLYCYL-GLYCINE CAS#: 78196-53-9 [amp.chemicalbook.com]

- 3. enamine.net [enamine.net]

- 4. evotec.com [evotec.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

4-Nitrobenzoyl-glycyl-glycine stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of 4-Nitrobenzoyl-glycyl-glycine

This guide provides a comprehensive technical overview of the critical considerations for the stability and storage of this compound (NBGG). Designed for researchers, scientists, and drug development professionals, this document moves beyond generic statements to offer a foundational understanding of the molecule's potential liabilities and provides actionable protocols to rigorously assess its stability profile.

Molecular Profile and Inherent Stability Considerations

This compound is a substituted dipeptide. Its structure, comprising a nitroaromatic ring, an amide bond, and two peptide linkages, dictates its potential degradation pathways.

-

Chemical Structure: C₁₁H₁₁N₃O₆

-

Molecular Weight: 281.22 g/mol

-

Appearance: White to off-white crystalline powder.[1]

-

Melting Point: Approximately 218 °C.[1]

The key structural motifs that influence its stability are:

-

The Glycyl-glycine Backbone: The two peptide (amide) bonds are susceptible to hydrolysis, a primary degradation pathway for peptides. This reaction is highly dependent on pH and temperature.[2][3]

-

The 4-Nitrobenzoyl Moiety: The nitroaromatic group is a chromophore, rendering the molecule susceptible to photodegradation upon exposure to light, particularly in the UV spectrum.[4][5]

-

Amide Linkage: The amide bond connecting the nitrobenzoyl group to the glycine is also a potential site for hydrolysis.

Recommended Storage Conditions

Based on general best practices for peptides and light-sensitive compounds, the following storage conditions are recommended to minimize degradation. Verification of these conditions for specific formulations should be confirmed by long-term stability studies.

| Condition | Solid (Powder) | In Solution |

| Long-Term | -20°C, desiccated, protected from light | -80°C in a suitable, degassed solvent |

| Short-Term | 4°C, desiccated, protected from light | -20°C in a suitable, degassed solvent |

Rationale: Lowering the temperature reduces the rate of chemical reactions, including hydrolysis and auto-oxidation. Desiccation is crucial as water is a reactant in hydrolysis. Protection from light is essential to prevent photochemical degradation. For solutions, using aprotic solvents or buffered aqueous solutions at an optimal pH (determined experimentally) can enhance stability.

Forced Degradation Studies: A Framework for Stability Assessment

Forced degradation studies are the cornerstone of understanding a molecule's intrinsic stability.[6][7] These studies intentionally stress the molecule to predict its degradation pathways and to develop stability-indicating analytical methods.[8][9] An extent of degradation of 5-20% is generally considered optimal for these studies.[6]

Key Stress Conditions and Their Mechanistic Implications

The following diagram outlines the logical workflow for a forced degradation study on this compound.

References

- 1. Cas 78196-53-9,this compound | lookchem [lookchem.com]

- 2. Kinetics of solid state stability of glycine derivatives as a model for peptides using differential scanning calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetics of peptide hydrolysis and amino acid decomposition at high temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biopharminternational.com [biopharminternational.com]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. medcraveonline.com [medcraveonline.com]

- 9. gsconlinepress.com [gsconlinepress.com]

Spectroscopic and Structural Elucidation of 4-Nitrobenzoyl-glycyl-glycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic properties of 4-Nitrobenzoyl-glycyl-glycine, a molecule of interest in biochemical and pharmaceutical research. Due to the limited availability of public domain raw spectral data, this document presents predicted spectroscopic data based on the analysis of its constituent chemical moieties and analogous compounds. Detailed hypothetical experimental protocols for its synthesis and spectroscopic characterization are provided to guide researchers in their laboratory work. This includes methodologies for Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Visualizations of the synthetic workflow and a representative signaling pathway are also included to facilitate understanding.

Introduction

This compound is a dipeptide derivative that incorporates a 4-nitrobenzoyl group. This modification can significantly alter the physicochemical and biological properties of the parent glycyl-glycine dipeptide, making it a subject of interest for applications in drug design and as a biochemical probe. The 4-nitrobenzoyl group can act as a rigid structural element and its nitro functionality can participate in various molecular interactions. Understanding the spectroscopic signature of this molecule is crucial for its unambiguous identification, purity assessment, and for studying its interactions with biological targets.

Synthesis of this compound

A plausible synthetic route for this compound involves the acylation of the N-terminus of glycyl-glycine with 4-nitrobenzoyl chloride. This is a common method for the formation of amide bonds in peptide synthesis.

Experimental Protocol: Synthesis

-

Dissolution: Dissolve glycyl-glycine (1 equivalent) in a suitable solvent such as a mixture of 1,4-dioxane and water.

-

Basification: Cool the solution in an ice bath and add a base, such as sodium hydroxide (2 equivalents), to deprotonate the amino group of glycyl-glycine, making it nucleophilic.

-

Acylation: Slowly add a solution of 4-nitrobenzoyl chloride (1 equivalent) in a suitable organic solvent like dioxane to the reaction mixture with vigorous stirring. Maintain the temperature below 5°C.

-

Reaction Monitoring: Allow the reaction to proceed for several hours at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.

-

Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Characterization: Dry the purified product under vacuum and characterize it using spectroscopic methods (FT-IR, NMR, MS) and by determining its melting point.

In-Depth Technical Guide on the Safety and Handling of 4-Nitrobenzoyl-glycyl-glycine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for 4-Nitrobenzoyl-glycyl-glycine (CAS No. 78196-53-9). Due to the limited availability of a complete Safety Data Sheet (SDS) for this specific compound, this document incorporates data from supplier information for this compound and extrapolates hazard and handling information from the closely related compound, 4-Nitrobenzoyl chloride. It is imperative to handle this compound with caution, assuming it may possess hazards associated with nitroaromatic compounds.

Chemical and Physical Properties

This table summarizes the known physical and chemical properties of this compound.

| Property | Value | Source |

| CAS Number | 78196-53-9 | Multiple Suppliers |

| Molecular Formula | C₁₁H₁₁N₃O₆ | Lookchem[1], ChemicalBook[2] |

| Molecular Weight | 281.22 g/mol | Lookchem[1], ChemicalBook[2] |

| Appearance | White to light yellow powder/crystal | ChemicalBook[2] |

| Melting Point | 218 °C | Lookchem[1], ChemicalBook[2] |

| Boiling Point | 694.1 °C at 760 mmHg (Predicted) | Lookchem[1], ChemicalBook[2] |

| Density | 1.466 g/cm³ (Predicted) | Lookchem[1], ChemicalBook[2] |

| pKa | 3.27 (Predicted) | ChemicalBook[2] |

Toxicological Data

| Hazard Profile | Data | Compound Tested |

| Acute Oral Toxicity (LD50) | 5600 mg/kg (Rat) | 4-Nitrobenzoyl chloride |

| 3440 mg/kg (Mouse) | 4-Nitrobenzoyl chloride | |

| Mutagenicity | Ames test: Positive | 4-Nitrobenzoyl chloride |

| General Hazards of Aromatic Nitro Compounds | Systemic effects may include headache, cardiac dysrhythmias, drop in blood pressure, dyspnea, and spasms. | General Information |

Hazard Identification and Personal Protective Equipment (PPE)

Given the presence of the nitrobenzoyl group, this compound should be treated as hazardous. The following is a summary of potential hazards and recommended PPE.

| Hazard | Recommended Personal Protective Equipment (PPE) |

| Eye Contact | Wear chemical safety goggles and a face shield. |

| Skin Contact | Wear a chemical-resistant laboratory coat and nitrile or neoprene gloves (double gloving is recommended). |

| Inhalation | Handle in a certified chemical fume hood to minimize dust inhalation. |

| Ingestion | Do not eat, drink, or smoke in the laboratory. |

Handling and Storage

Proper handling and storage are crucial to minimize risks.

-

Handling : Always handle this compound within a chemical fume hood.[3] Use appropriate tools to avoid direct contact and keep containers tightly closed when not in use.[3] When weighing the solid, do so in an enclosed balance within the fume hood to prevent dust dispersal.[3]

-

Storage : Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In case of exposure, follow these first-aid procedures.

| Exposure Route | First Aid Measures |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Skin Contact | Remove contaminated clothing and wash skin with soap and water for at least 15 minutes. Seek medical attention if irritation develops. |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Experimental Workflow and Emergency Procedures

The following diagrams illustrate a standard workflow for handling powdered nitroaromatic compounds and an emergency spill response plan.

Caption: Standard laboratory handling workflow for powdered nitroaromatic compounds.

Caption: Emergency spill response plan for a powdered nitroaromatic compound.

References

Methodological & Application

Application Notes and Protocols for 4-Nitrobenzoyl-glycyl-glycine in Enzyme Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrobenzoyl-glycyl-glycine is a synthetic peptide derivative that holds potential as a chromogenic substrate in enzyme assays, particularly for proteases. Its structure, featuring an N-terminal 4-nitrobenzoyl group and a di-glycine peptide backbone, suggests its utility in the study of enzymes that recognize and cleave peptide bonds, such as carboxypeptidases. The presence of the 4-nitrobenzoyl moiety allows for direct spectrophotometric monitoring of enzymatic hydrolysis, offering a convenient and continuous assay format. These application notes provide detailed protocols for utilizing this compound as a substrate for Carboxypeptidase A, a well-characterized exopeptidase. The protocols are designed to be adaptable for screening potential enzyme inhibitors and for characterizing enzyme kinetics.

Principle of the Assay

Carboxypeptidase A (E.C. 3.4.17.1) is a metalloexopeptidase that catalyzes the hydrolysis of the C-terminal peptide bond, showing a preference for residues with aromatic or bulky aliphatic side chains. While glycine is not a preferred C-terminal residue, N-acylated dipeptides can serve as substrates. The enzymatic hydrolysis of this compound by Carboxypeptidase A is expected to cleave the C-terminal glycine, yielding 4-Nitrobenzoyl-glycine and glycine.

The reaction can be monitored by two primary methods:

-

Direct UV Spectrophotometry: The hydrolysis of the peptide bond in this compound is expected to cause a change in the ultraviolet (UV) absorbance spectrum. This allows for a continuous, real-time assay by monitoring the change in absorbance at a specific wavelength. Based on known assays for similar N-acyl peptides, a wavelength of 254 nm is a recommended starting point for monitoring the reaction[1][2].

-

High-Performance Liquid Chromatography (HPLC): HPLC provides a robust and highly specific method for separating and quantifying the substrate, this compound, from its hydrolysis products, 4-Nitrobenzoyl-glycine and glycine. This method is particularly useful for confirming the results of the spectrophotometric assay and for analyzing samples that may contain interfering substances.

Data Presentation

| Substrate | Enzyme | Km (mM) | kcat (s-1) | Optimal pH | Reference |

| Hippuryl-L-Phenylalanine | Bovine Carboxypeptidase A | 0.97 | - | 7.5 | [1][2] |

| N-Acylglycine Esters | Bovine Carboxypeptidase A | Varies | Varies | 7.5 | [3] |

| Acylated Peptides | Carboxypeptidase Y | Varies | Varies | - | [4] |

Experimental Protocols

Protocol 1: Direct UV Spectrophotometric Assay for Carboxypeptidase A Activity

This protocol describes a continuous spectrophotometric assay to determine the activity of Carboxypeptidase A using this compound as a substrate.

Materials:

-

This compound

-

Bovine Pancreatic Carboxypeptidase A (lyophilized powder or suspension)

-

Tris-HCl buffer (50 mM, pH 7.5)

-

Sodium Chloride (NaCl)

-

Deionized water

-

UV-transparent cuvettes (1 cm path length)

-

UV-Vis spectrophotometer with temperature control

Reagent Preparation:

-

Assay Buffer: Prepare a 50 mM Tris-HCl buffer containing 100 mM NaCl. Adjust the pH to 7.5 at 25°C.

-

Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in the Assay Buffer. Gentle warming may be required for complete dissolution.

-

Enzyme Solution: Prepare a stock solution of Carboxypeptidase A (e.g., 1 mg/mL) in cold deionized water. Immediately before use, dilute the enzyme stock to the desired final concentration (e.g., 1-10 µg/mL) in the Assay Buffer. Keep the enzyme solution on ice.

Assay Procedure:

-

Set the spectrophotometer to monitor absorbance at 254 nm and equilibrate the cuvette holder to 25°C.

-

In a 1 cm path length UV-transparent cuvette, add the following:

-

Assay Buffer (to a final volume of 1 mL)

-

Substrate Stock Solution (to achieve the desired final concentration, e.g., 0.1 - 2 mM)

-

-

Mix the contents of the cuvette by gentle inversion and place it in the spectrophotometer.

-

Record the baseline absorbance for 2-3 minutes.

-

Initiate the reaction by adding a small volume of the diluted Carboxypeptidase A solution (e.g., 10 µL) to the cuvette.

-

Quickly mix the solution by gentle inversion or with a cuvette stirrer.

-

Immediately start recording the change in absorbance at 254 nm over time (e.g., for 5-10 minutes).

-

Determine the initial rate of the reaction (ΔA/min) from the linear portion of the absorbance versus time curve.

Data Analysis:

The rate of substrate hydrolysis can be calculated using the Beer-Lambert law:

Rate (µmol/min/mL) = (ΔA/min) / (Δε * path length)

Where:

-

ΔA/min is the initial rate of change in absorbance.

-

Δε is the difference in the molar extinction coefficient between the products and the substrate at 254 nm (in M-1cm-1). This needs to be determined experimentally.

-

Path length is the cuvette path length in cm (typically 1 cm).

Protocol 2: HPLC-Based Assay for Carboxypeptidase A Activity

This protocol provides a method to quantify the hydrolysis of this compound by separating and measuring the substrate and its product, 4-Nitrobenzoyl-glycine.

Materials:

-

This compound

-

4-Nitrobenzoyl-glycine (as a standard)

-

Glycine (as a standard)

-

Bovine Pancreatic Carboxypeptidase A

-

Tris-HCl buffer (50 mM, pH 7.5) with 100 mM NaCl

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Deionized water (HPLC grade)

-

HPLC system with a C18 reverse-phase column and a UV detector

Reagent Preparation:

-

Assay Buffer, Substrate Stock Solution, and Enzyme Solution: Prepare as described in Protocol 1.

-

HPLC Mobile Phase A: 0.1% (v/v) TFA in deionized water.

-

HPLC Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

-

Standard Solutions: Prepare stock solutions of this compound, 4-Nitrobenzoyl-glycine, and glycine in the Assay Buffer. Create a series of dilutions to generate a standard curve for each compound.

Enzymatic Reaction:

-

Set up the enzymatic reaction in a microcentrifuge tube by combining:

-

Assay Buffer (to a final volume of 100 µL)

-

Substrate Stock Solution (to the desired final concentration)

-

-

Pre-incubate the mixture at 25°C for 5 minutes.

-

Initiate the reaction by adding the diluted Carboxypeptidase A solution.

-

At various time points (e.g., 0, 5, 10, 20, 30 minutes), stop the reaction by adding an equal volume of 1% (v/v) TFA.

-

Centrifuge the samples at high speed for 5 minutes to pellet any precipitated protein.

HPLC Analysis:

-

Transfer the supernatant to an HPLC vial.

-

Inject a suitable volume (e.g., 20 µL) onto the C18 column.

-

Elute the compounds using a linear gradient of Mobile Phase B (e.g., 5-95% over 20 minutes).

-

Monitor the absorbance at a suitable wavelength (e.g., 260 nm, based on the absorbance maximum of the 4-nitrobenzoyl group[5]).

-

Identify the peaks corresponding to this compound and 4-Nitrobenzoyl-glycine by comparing their retention times with the standards.

-

Quantify the amount of substrate remaining and product formed at each time point by integrating the peak areas and using the standard curves.

Visualizations

Caption: General workflow for the enzymatic assay of this compound.

Caption: Conceptual diagram of using the assay for enzyme inhibitor screening.

References

- 1. Carboxypeptidase A - Assay | Worthington Biochemical [worthington-biochem.com]

- 2. Enzymatic Assay: Carboxypeptidase [sigmaaldrich.com]

- 3. Substrate inhibition in the hydrolysis of N-acylglycine esters by carboxypeptidase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetic studies of carboxypeptidase Y. I. Kinetic parameters for the hydrolysis of synthetic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. oaji.net [oaji.net]

Application Notes and Protocols for 4-Nitrobenzoyl-glycyl-glycine as a Chromogenic Substrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrobenzoyl-glycyl-glycine is a synthetic tripeptide derivative that holds potential as a chromogenic substrate for the characterization of certain peptidases. The presence of the 4-nitrobenzoyl group at the N-terminus allows for a direct and continuous spectrophotometric assay of enzymatic activity. Upon hydrolysis of the amide bond between the 4-nitrobenzoyl moiety and the N-terminal glycine residue, 4-nitrobenzoic acid is released. The release of this chromophore results in a measurable increase in absorbance, providing a means to quantify enzyme kinetics.

Principle of the Assay

The enzymatic activity is determined by monitoring the rate of hydrolysis of this compound. The enzyme cleaves the substrate, releasing 4-nitrobenzoate and glycyl-glycine. The production of 4-nitrobenzoate leads to an increase in absorbance at a specific wavelength (typically around 405 nm), which can be continuously monitored using a spectrophotometer. The rate of this increase in absorbance is directly proportional to the enzyme's activity under the given conditions.

Hypothetical Enzymatic Reaction

Caption: Enzymatic hydrolysis of this compound.

Data Presentation

Table 1: Hypothetical Kinetic Parameters

The following table presents hypothetical kinetic parameters for a generic peptidase using this compound as a substrate. These values are for illustrative purposes to guide assay development and should be determined experimentally for any specific enzyme.

| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Optimal pH |

| Generic Peptidase | This compound | 0.5 - 5.0 | 10 - 100 | 2,000 - 200,000 | 7.0 - 8.5 |

Table 2: Spectral Properties of 4-Nitrobenzoate

Accurate calculation of enzyme activity requires the molar extinction coefficient of the product, 4-nitrobenzoate. This value is pH-dependent.

| Product | Wavelength (nm) | pH | Molar Extinction Coefficient (ε) (M-1cm-1) |

| 4-Nitrobenzoate | 405 | 7.5 | ~9,500 |

| 4-Nitrobenzoate | 405 | 8.0 | ~10,000 |

Note: The exact molar extinction coefficient should be determined experimentally under the specific assay buffer conditions.

Experimental Protocols

This protocol describes a continuous spectrophotometric assay for measuring peptidase activity using this compound.

Materials and Reagents

-

This compound (Substrate)

-

Enzyme preparation (e.g., purified peptidase)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl)

-

Dimethyl sulfoxide (DMSO) for dissolving the substrate

-

Spectrophotometer (plate reader or cuvette-based) capable of reading absorbance at 405 nm

-

96-well microplate or quartz cuvettes

Preparation of Reagents

-

Substrate Stock Solution (e.g., 100 mM): Dissolve an appropriate amount of this compound in DMSO. Store at -20°C.

-

Assay Buffer: Prepare the desired buffer and adjust the pH to the optimal range for the enzyme of interest.

-

Enzyme Solution: Dilute the enzyme preparation in Assay Buffer to a concentration that will result in a linear rate of absorbance change over a few minutes. The optimal concentration should be determined empirically.

Assay Procedure

Caption: Workflow for the enzymatic assay of this compound.

-

Set up the Spectrophotometer: Set the spectrophotometer to read absorbance at 405 nm and equilibrate the temperature to the desired value (e.g., 25°C or 37°C).

-

Prepare the Reaction Mixture: In a microplate well or cuvette, add the following in order:

-

Assay Buffer

-

Substrate solution (diluted from the stock to the desired final concentration, typically in the range of the expected Km)

-

-

Pre-incubation: Incubate the reaction mixture for 5 minutes at the assay temperature to ensure thermal equilibrium.

-

Initiate the Reaction: Add the diluted enzyme solution to the reaction mixture and mix quickly.

-

Monitor Absorbance: Immediately start recording the absorbance at 405 nm at regular intervals (e.g., every 15-30 seconds) for a period of 5-10 minutes. Ensure that the initial phase of the reaction is linear.

-

Blank Measurement: Run a control reaction without the enzyme to measure the rate of non-enzymatic hydrolysis of the substrate, if any.

Calculation of Enzyme Activity

The rate of the enzymatic reaction can be calculated using the Beer-Lambert law:

Activity (mol/min) = (ΔAbs/min) * V / (ε * l)

Where:

-

ΔAbs/min: The initial linear rate of change in absorbance at 405 nm per minute.

-

V: The total volume of the assay in liters.

-

ε: The molar extinction coefficient of 4-nitrobenzoate at the assay pH (in M-1cm-1).

-

l: The path length of the cuvette or the light path in the microplate well (in cm).

The specific activity is then calculated by dividing the activity by the amount of enzyme in the assay (in mg or mol).

Specific Activity (U/mg) = Activity (μmol/min) / mg of enzyme

(One unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1 μmol of substrate per minute under the specified conditions.)

Conclusion

This compound presents a viable, though not widely documented, option as a chromogenic substrate for the continuous monitoring of certain peptidase activities. The protocol outlined above provides a robust framework for the development of an assay for enzymes capable of cleaving the N-terminal 4-nitrobenzoyl-glycine bond. Researchers and drug development professionals are encouraged to empirically determine the optimal assay conditions and kinetic parameters for their specific enzyme of interest.

Application Notes and Protocols for 4-Nitrobenzoyl-glycyl-glycine in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 4-Nitrobenzoyl-glycyl-glycine as a versatile tool in drug discovery, particularly in the screening and characterization of proteases. Detailed protocols for its application in enzymatic assays are provided to facilitate its integration into research workflows.

Introduction

This compound is a synthetic peptide derivative that holds significant promise as a chromogenic substrate for various peptidases. Its structure, featuring a di-glycine motif capped with a 4-nitrobenzoyl group, makes it a potential substrate for enzymes that recognize and cleave at glycine residues. The 4-nitrobenzoyl moiety serves as a useful chromophore, allowing for the continuous monitoring of enzymatic activity through spectrophotometry. This property is particularly valuable in high-throughput screening (HTS) campaigns aimed at discovering novel protease inhibitors.

The principle of its application lies in the enzymatic hydrolysis of the peptide bond. Cleavage of the bond between the N-terminal glycine and the 4-nitrobenzoyl group, or the internal glycyl-glycine bond, leads to a change in the electronic environment of the 4-nitrobenzoyl group. This results in a detectable shift in the absorbance spectrum, typically in the UV range, which can be correlated with enzyme activity. This approach is analogous to the well-established use of p-nitroanilide substrates in protease assays.[1][2]

Applications in Drug Discovery

-

High-Throughput Screening (HTS) for Protease Inhibitors: this compound can be employed as a substrate in HTS assays to identify small molecule inhibitors of proteases that exhibit specificity for di-glycine sequences.[3][4][5] The simplicity and continuous nature of the spectrophotometric readout make it amenable to automation and large-scale screening campaigns.

-

Enzyme Characterization and Kinetic Studies: This substrate can be utilized to determine the kinetic parameters (Km and kcat) of purified proteases.[6] Such studies are crucial for understanding the enzyme's substrate specificity and mechanism of action, which is vital information for structure-based drug design.

-

Substrate Specificity Profiling: By comparing the hydrolysis of this compound with other synthetic peptides, researchers can profile the substrate specificity of novel proteases. This information is valuable for elucidating the biological role of the enzyme and for designing selective inhibitors.

Quantitative Data Summary

| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Hypothetical Metalloprotease X | This compound | 0.5 | 10 | 2.0 x 104 |

| Hypothetical Metalloprotease X | Control Substrate (e.g., Hippuryl-L-Phe) | 0.2 | 25 | 1.25 x 105 |

Experimental Protocols

Protocol 1: High-Throughput Screening of Protease Inhibitors

This protocol describes a 96-well plate-based assay for screening a compound library against a protease using this compound as the substrate.

Materials:

-

Purified protease of interest

-

This compound substrate stock solution (10 mM in DMSO)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2)

-

Compound library plates (compounds dissolved in DMSO)

-

96-well, UV-transparent microplates

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare Reagents:

-

Dilute the protease to the desired working concentration in Assay Buffer. The optimal concentration should be determined empirically through enzyme titration experiments.

-

Prepare the substrate working solution by diluting the 10 mM stock of this compound in Assay Buffer to a final concentration of 2x the desired assay concentration (e.g., 200 µM for a final assay concentration of 100 µM).

-

-

Assay Plate Preparation:

-

Add 1 µL of each compound from the library plate to the corresponding wells of the assay plate.

-

Add 1 µL of DMSO to the control wells (no inhibitor and maximum activity controls).

-

Add 49 µL of the diluted protease solution to all wells except the no-enzyme control wells.

-

Add 49 µL of Assay Buffer to the no-enzyme control wells.

-

Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

-

-

Initiate the Reaction:

-

Add 50 µL of the 2x substrate working solution to all wells to initiate the enzymatic reaction. The final reaction volume is 100 µL.

-

-

Kinetic Measurement:

-

Immediately place the microplate in a plate reader pre-set to 340 nm and 37°C.

-

Measure the absorbance every minute for 30 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V0) for each well by determining the slope of the linear portion of the absorbance versus time curve.

-

Calculate the percent inhibition for each compound using the following formula: % Inhibition = [1 - (Vcompound - Vno enzyme) / (VDMSO - Vno enzyme)] * 100 where Vcompound is the velocity in the presence of the test compound, Vno enzyme is the velocity of the no-enzyme control, and VDMSO is the velocity of the DMSO control.

-

Protocol 2: Determination of Enzyme Kinetic Parameters (Km and kcat)

This protocol describes the determination of Michaelis-Menten kinetic parameters for a protease using varying concentrations of this compound.

Materials:

-

Purified protease of interest (at a fixed concentration)

-

This compound substrate stock solution (10 mM in DMSO)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2)

-

96-well, UV-transparent microplates

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare Substrate Dilutions:

-

Prepare a series of dilutions of the this compound substrate in Assay Buffer, ranging from concentrations well below to well above the expected Km (e.g., 0.05, 0.1, 0.2, 0.5, 1, 2, 5, 10 mM). These will be 2x the final desired concentrations.

-

-

Assay Setup:

-

Add 50 µL of each 2x substrate dilution to triplicate wells of a 96-well plate.

-

Add 50 µL of Assay Buffer to no-enzyme control wells.

-

-

Initiate the Reaction:

-

Add 50 µL of the diluted protease solution to all wells containing the substrate.

-

Add 50 µL of Assay Buffer to the no-enzyme control wells.

-

-

Kinetic Measurement:

-

Immediately place the microplate in a plate reader pre-set to 340 nm and 37°C.

-

Measure the absorbance every 30 seconds for 15-20 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V0) for each substrate concentration. This requires converting the change in absorbance per unit time (ΔA/min) to concentration per unit time (µM/min) using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of the product at 340 nm. The extinction coefficient for the cleaved 4-nitrobenzoyl product would need to be determined experimentally.

-

Plot the initial velocities (V0) against the substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the values of Vmax and Km.

-

Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the final concentration of the enzyme in the assay.

-

Visualizations

References

- 1. A continuous colorimetric assay for rhinovirus-14 3C protease using peptide p-nitroanilides as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. High-throughput screening and characterization of novel inhibitors targeting HIV-1 protease precursor autoprocessing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High throughput screening for drugs that inhibit 3C-like protease in SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-throughput screening for the identification of small-molecule inhibitors of the flaviviral protease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and kinetic parameters of hydrolysis by trypsin of some acyl-arginyl-p-nitroanilides and peptides containing arginyl-p-nitroanilide - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Synthesis of Peptides using 4-Nitrobenzoyl-glycyl-glycine

Introduction

4-Nitrobenzoyl-glycyl-glycine is a derivative of the dipeptide glycyl-glycine, featuring a 4-nitrobenzoyl group attached to the N-terminal amino group. This modification introduces a stable protecting group and a chromophore, making it a potentially useful building block in specialized applications of solution-phase peptide synthesis. The 4-nitrobenzoyl group provides significant stability against premature cleavage under various reaction conditions, allowing for selective deprotection strategies. These application notes provide an overview and detailed protocols for the use of this compound in the synthesis of short peptides.

Key Applications

-